molecular formula C6H4N2O3 B12864475 5-Amino-3-cyanofuran-2-carboxylic acid

5-Amino-3-cyanofuran-2-carboxylic acid

Cat. No.: B12864475
M. Wt: 152.11 g/mol
InChI Key: LFBTZXRSSNZJFQ-UHFFFAOYSA-N
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Description

5-Amino-3-cyanofuran-2-carboxylic acid: is an organic compound belonging to the class of furan derivatives It is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyanofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 5-cyanofuran-2-carboxylic acid, which can be synthesized from 5-formyl-2-furancarboxylic acid through a series of reactions involving pyridine and other reagents. The amino group is then introduced through further reactions, such as amination.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-cyanofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group or other functional groups.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: 5-Amino-3-cyanofuran-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the amino and cyano groups makes it a versatile scaffold for drug design.

Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its derivatives may also find applications in the development of new materials for electronics or catalysis.

Mechanism of Action

The mechanism of action of 5-Amino-3-cyanofuran-2-carboxylic acid depends on its specific application and the target molecules it interacts with. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules and lead to the desired biological or chemical effects .

Comparison with Similar Compounds

    5-Cyanofuran-2-carboxylic acid: This compound is a precursor in the synthesis of 5-Amino-3-cyanofuran-2-carboxylic acid and shares similar structural features.

    5-Amino-2-furoic acid: Another furan derivative with an amino group, but lacking the cyano group.

    3-Cyano-2-furoic acid: Similar to this compound but without the amino group.

Uniqueness: this compound is unique due to the presence of both an amino group and a cyano group on the furan ring

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

5-amino-3-cyanofuran-2-carboxylic acid

InChI

InChI=1S/C6H4N2O3/c7-2-3-1-4(8)11-5(3)6(9)10/h1H,8H2,(H,9,10)

InChI Key

LFBTZXRSSNZJFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1C#N)C(=O)O)N

Origin of Product

United States

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